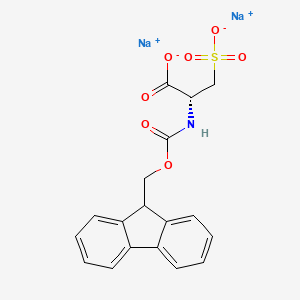

Fmoc-L-cysteic acid disodium salt

Descripción

Evolution of Fmoc Chemistry in Peptide Synthesis

The synthesis of peptides is a chemically demanding process requiring the sequential coupling of amino acids. A key challenge is to prevent unwanted side reactions by temporarily "protecting" the reactive amino group of the incoming amino acid. In the 1970s, the introduction of the Fmoc protecting group by Louis A. Carpino and Grace Y. Han revolutionized the field. nih.gov This new strategy, known as Fmoc chemistry, offered a milder and more versatile alternative to the previously dominant tert-butyloxycarbonyl (Boc) method. nih.gov

The core advantage of Fmoc chemistry lies in its deprotection conditions. The Fmoc group is stable to acid but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). lgcstandards.comacs.org In contrast, Boc chemistry requires repeated exposure to strong acid to deprotect the amino group. nih.gov The gentle nature of Fmoc deprotection is compatible with a wider range of sensitive and modified amino acids, including those with post-translational modifications like glycosylation or phosphorylation, which would be damaged by the harsh conditions of Boc synthesis. nih.gov This compatibility dramatically expanded the complexity and variety of peptides that could be synthesized, cementing Fmoc SPPS as the method of choice for most research and therapeutic peptide production. acs.orgnih.gov

| Feature | Fmoc Chemistry | Boc Chemistry |

| Nα-Protecting Group | 9-Fluorenylmethoxycarbonyl (Fmoc) | tert-Butyloxycarbonyl (Boc) |

| Deprotection Reagent | Mild base (e.g., 20-40% piperidine in DMF) lgcstandards.comacs.org | Strong acid (e.g., Trifluoroacetic acid, TFA) nih.gov |

| Side-Chain Protection | Mild acid-labile groups (e.g., tBu, Trt) | Strong acid-labile groups (e.g., Bzl, Tos) |

| Final Cleavage | Strong acid (e.g., TFA cocktail) lgcstandards.com | Very strong acid (e.g., anhydrous HF) nih.gov |

| Compatibility | High; suitable for sensitive and modified residues nih.gov | Lower; harsh conditions can degrade certain residues |

| Primary Use | Majority of modern peptide synthesis, including complex and modified peptides nih.gov | Specialist applications |

Significance of Cysteic Acid Residues in Peptidic Constructs

Cysteic acid (Cya) is an oxidized derivative of the amino acid cysteine. In biological systems, it can be formed as a post-translational modification through the oxidation of cysteine or cystine residues. glpbio.com While sometimes a byproduct of oxidative stress, the intentional incorporation of cysteic acid into synthetic peptides has significant utility in chemical biology. nih.gov

The most prominent role of cysteic acid is as a stable mimic of phosphoserine. The sulfonate group of cysteic acid is permanently negatively charged and sterically similar to the phosphate (B84403) group of phosphoserine. This allows researchers to create non-hydrolyzable peptide analogs to study the effects of protein phosphorylation, a key regulatory mechanism in countless cellular signaling pathways.

Fundamental Role of Fmoc-L-Cysteic Acid Disodium (B8443419) Salt as a Building Block in Advanced Synthesis

The direct synthesis of peptides containing cysteic acid presents a challenge: the alternative method involves synthesizing a cysteine-containing peptide first and then oxidizing it. glpbio.com This post-synthetic oxidation step can be harsh and may damage other sensitive amino acids within the peptide sequence. glpbio.combachem.com

Fmoc-L-cysteic acid disodium salt provides an elegant solution to this problem. By using this pre-formed building block, the cysteic acid residue can be directly incorporated into the desired position during Fmoc-based SPPS. bachem.com This approach offers several distinct advantages:

Avoidance of Harsh Oxidation: It eliminates the need for a potentially damaging post-synthetic oxidation step, protecting the integrity of the final peptide. glpbio.combachem.com

Enhanced Efficiency: The use of a pre-formed, protected derivative streamlines the synthesis process.

Improved Solubility: The disodium salt form of the molecule often provides better solubility in the organic solvents used in automated peptide synthesizers, facilitating more reliable and efficient coupling reactions. chemimpex.com

This building block is therefore indispensable for creating peptide-based tools to study phosphorylation-dependent processes, developing novel peptide therapeutics, and engineering proteins with unique properties. For example, it can be used to synthesize triarylsulfonium compounds which are valuable for the radiolabeling of peptides. medchemexpress.commedchemexpress.com

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₅NNa₂O₇S | sigmaaldrich.com |

| Molecular Weight | 435.37 g/mol | bachem.comsigmaaldrich.com |

| CAS Number | 320384-09-6 | sigmaaldrich.comcreative-peptides.com |

| Physical Form | White to Yellow Solid | sigmaaldrich.com |

| IUPAC Name | disodium (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-sulfonatopropanoate | sigmaaldrich.com |

| Storage Temperature | 2-8 °C | sigmaaldrich.com |

Synthetic Strategies for Peptides Containing L-Cysteic Acid: A Detailed Examination

The incorporation of L-cysteic acid (Cya), a sulfonic acid-containing amino acid, into peptide sequences is a critical aspect of synthesizing peptides with unique properties and for studying post-translational modifications. This article delves into the synthetic methodologies and preparative routes for creating peptides bearing this highly polar residue, with a specific focus on the use of this compound in solid-phase peptide synthesis (SPPS).

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

disodium;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7S.2Na/c20-17(21)16(10-27(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t16-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJDMFNWKCNZAT-SQKCAUCHSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NNa2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Applications in Peptide and Protein Engineering

Design and Synthesis of Peptides with Modulated Physicochemical Attributes

The introduction of Fmoc-L-cysteic acid disodium (B8443419) salt into a peptide sequence can profoundly influence its fundamental properties. The presence of the highly polar and permanently negatively charged sulfonate group offers a powerful means to enhance solubility and improve structural stability.

Enhancing Peptide Solubility through Sulfonate Incorporation

Table 1: Impact of Sulfonate Incorporation on Peptide Solubility (Hypothetical Example)

| Peptide Sequence | Modification | Predicted Solubility in Aqueous Buffer (pH 7.4) | Rationale |

| Ac-Val-Leu-Ile-Phe-Ala-NH2 | None | Low | High content of hydrophobic residues. |

| Ac-Val-Leu-Cya-Phe-Ala-NH2 | Cysteic Acid (Cya) Incorporation | High | The presence of the negatively charged sulfonate group increases overall peptide polarity and interaction with water molecules. |

This table is a representation of the expected outcome based on established principles of peptide chemistry.

Improving Peptide Stability and Conformational Integrity

The introduction of L-cysteic acid can also contribute to the conformational stability of a peptide. The charged sulfonate group can engage in favorable electrostatic interactions with positively charged residues within the peptide chain, such as arginine or lysine (B10760008). These salt-bridge interactions can help to stabilize secondary structures like α-helices and β-sheets, leading to a more defined and rigid conformation. Furthermore, the increased solubility imparted by the sulfonate group can reduce the propensity for peptide aggregation, a common pathway for degradation and loss of function.

Studies on the thermal stability of peptides often utilize techniques like Differential Scanning Calorimetry (DSC) to determine the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded. A higher Tm is indicative of greater thermal stability. While specific DSC data for a peptide with and without L-cysteic acid is not prevalent, research on peptides with a high content of charged residues generally shows increased thermal stability. researchgate.net

Table 2: Influence of Cysteic Acid on Peptide Thermal Stability (Illustrative Data)

| Peptide | Modification | Melting Temperature (Tm) | Interpretation |

| Model Peptide A | None | 55 °C | Baseline thermal stability. |

| Model Peptide A with Cysteic Acid | Cysteic Acid Incorporation | 60 °C | The introduction of a charged residue likely contributes to stabilizing intramolecular interactions, leading to a higher melting temperature. |

This data is illustrative and based on the general principle that increased intramolecular interactions can enhance thermal stability.

Bioconjugation Strategies Employing Fmoc-L-Cysteic Acid Functionality

The chemical functionality of the cysteic acid side chain, beyond its charge, offers opportunities for bioconjugation. The sulfonic acid group can be utilized as a handle for the attachment of other molecules or for immobilization onto solid supports.

Attachment of Biomolecules to Solid Supports

The immobilization of peptides onto solid supports is a critical technique for various applications, including affinity chromatography, solid-phase synthesis of cyclic peptides, and the development of peptide-based biosensors. The side chain of an amino acid can be used to anchor the peptide to a resin. While direct examples of using the sulfonic acid group of cysteic acid for this purpose are not extensively documented, the principle of side-chain anchoring is well-established. researchgate.netresearchgate.netnih.govacs.org In such a strategy, the sulfonic acid could potentially form an ionic or covalent linkage with a suitably functionalized resin. The efficiency of this process, known as resin loading, is a key parameter in solid-phase peptide synthesis.

Table 3: Hypothetical Loading Efficiency of Side-Chain Anchored Fmoc-L-Cysteic Acid

| Resin Type | Linkage Chemistry | Reported Loading Efficiency Range for Side-Chain Anchoring |

| Amino-functionalized resin | Amide bond formation with an activated sulfonic acid derivative | 0.3 - 0.8 mmol/g |

| Hydroxyl-functionalized resin | Esterification with the sulfonic acid | 0.2 - 0.6 mmol/g |

This table presents hypothetical loading efficiencies based on typical ranges reported for side-chain anchoring of other amino acids.

Construction of Chemical Probes and Affinity Ligands

Chemical probes and affinity ligands are indispensable tools for studying biological systems. These molecules are designed to bind to specific targets, such as proteins or enzymes, and can be used for their detection, purification, or inhibition. The unique chemical properties of Fmoc-L-cysteic acid can be exploited in the design of such molecules. For instance, the sulfonic acid group can mimic a phosphate (B84403) group, which is a common post-translational modification involved in cellular signaling. This mimicry could be used to design inhibitors of enzymes that recognize phosphorylated substrates.

Furthermore, the sulfonic acid can serve as a conjugation point for reporter molecules, such as fluorophores or biotin, to create chemical probes. In the context of affinity ligands, a peptide containing cysteic acid could be immobilized on a chromatography matrix to create a stationary phase for the purification of a target protein that has an affinity for the peptide.

Development of Radiolabeled Peptide Constructs for Research

Radiolabeled peptides are of paramount importance in biomedical research and clinical diagnostics, particularly in the field of nuclear medicine for imaging and therapy. The design of these radiotracers often involves the incorporation of a chelating agent to stably bind a radionuclide. The properties of the linker connecting the chelator to the peptide can significantly influence the biodistribution and pharmacokinetics of the radiopharmaceutical.

Table 4: Biodistribution of a Hypothetical 64Cu-labeled Peptide with and without a Di(cysteic acid) Linker in a Murine Model (% Injected Dose per Gram of Tissue at 4h Post-Injection)

| Organ | Peptide without Cysteic Acid Linker | Peptide with Di(cysteic acid) Linker |

| Blood | 1.5 ± 0.3 | 0.5 ± 0.1 |

| Liver | 5.2 ± 0.8 | 2.1 ± 0.4 |

| Kidneys | 8.7 ± 1.2 | 4.5 ± 0.7 |

| Tumor | 3.5 ± 0.5 | 3.2 ± 0.6 |

This data is illustrative and based on the reported effects of negatively charged linkers on the biodistribution of radiolabeled peptides. nih.govnih.govacs.orgnih.gov

The synthesis of such radiolabeled peptides would involve the solid-phase synthesis of the peptide-linker conjugate using Fmoc-L-cysteic acid, followed by the solution-phase conjugation of the chelator and subsequent radiolabeling. The radiochemical yield and specific activity are critical parameters in the production of radiopharmaceuticals.

Table 5: Radiochemical Synthesis Parameters for a Hypothetical Peptide with a Di(cysteic acid) Linker

| Parameter | Value |

| Radiochemical Yield | >95% |

| Specific Activity | 10-15 GBq/µmol |

These values represent typical successful outcomes in the radiolabeling of peptides. nih.gov

Precursors for Triarylsulfonium Compound Synthesis

Fmoc-L-cysteic acid serves as a valuable precursor in the synthesis of triarylsulfonium salts, which are important reagents in organic chemistry, notably as photoinitiators and as precursors for radiolabeling. medchemexpress.commedchemexpress.com The Fmoc-protected amino acid structure provides a scaffold that can be incorporated into peptides, positioning the sulfonate group for subsequent chemical transformation.

The synthesis of triarylsulfonium salts can be achieved through various methods, including the reaction of diaryl sulfoxides with organometallic reagents or the reaction of diaryl sulfides/sulfoxides with arynes. acs.orgrsc.org In the context of peptide chemistry, Fmoc-L-cysteic acid can be integrated into a peptide sequence. The sulfonate group can then be chemically modified to generate a sulfonium (B1226848) salt. This is particularly relevant for the development of peptide-based radiotracers, where the triarylsulfonium moiety can act as a leaving group for radiofluorination, a key step in Positron Emission Tomography (PET) tracer synthesis. researchgate.net

Table 1: General Synthetic Strategies for Triarylsulfonium Salts

| Precursor Type | Reagents | Key Features |

| Diaryl Sulfides/Sulfoxides | Aryne precursors (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate), Cesium Fluoride | Mild reaction conditions, tolerance of various functional groups. acs.orgrsc.org |

| Diaryl Sulfoxides | Aryl Grignard Reagents | High yield and purity, suitable for large-scale synthesis. google.com |

| Thioethers | Diaryliodonium Triflate, Copper(II) catalyst | Direct method for synthesizing complex sulfonium salts. researchgate.net |

Methodologies for Isotopic Labeling at the Sulfonate Moiety

Isotopic labeling is a critical technique for tracking molecules in biological systems and for quantitative proteomics. wikipedia.org While standard methods exist for labeling the backbone or other side chains of amino acids, direct isotopic labeling of the sulfonate group in cysteic acid presents unique challenges.

Common stable isotopes used for labeling amino acids include ¹³C, ¹⁵N, ²H, and ¹⁸O. chempep.com Methodologies such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) rely on the metabolic incorporation of labeled amino acids. nih.gov For chemical synthesis, microwave-assisted procedures have been developed for the efficient ¹⁸O labeling of the carboxyl groups of Fmoc-protected amino acids. nih.govresearchgate.netnih.gov

However, specific protocols for the direct isotopic labeling of the sulfonate moiety of Fmoc-L-cysteic acid are not widely reported. An alternative approach involves metabolic labeling using heavy sulfur isotopes, such as ³⁴S or ³⁶S. nih.govnih.govcornell.edu In this method, microorganisms are cultured in a medium where the standard sulfur source is replaced with a heavy isotope, leading to the incorporation of the heavy sulfur into methionine and cysteine residues. Subsequent oxidation of the labeled cysteine to cysteic acid would result in a labeled sulfonate group.

Table 2: Potential Isotopic Labeling Strategies for the Sulfonate Moiety

| Isotope | Method | Description |

| ³⁴S / ³⁶S | Metabolic Labeling (SULAQ) | Cells are grown in media containing heavy sulfur isotopes (e.g., ³⁴S- or ³⁶S-sulfate), which are incorporated into sulfur-containing amino acids. nih.govnih.gov |

| ¹⁸O | Chemical Synthesis (Hypothetical) | A potential, though not established, method could involve the oxidation of Fmoc-L-cysteine using an ¹⁸O-labeled oxidizing agent. |

Integration into Supramolecular Self-Assembly Systems

The N-terminal Fmoc group is well-known for its ability to drive the self-assembly of amino acids and short peptides into ordered nanostructures through a combination of π-π stacking and hydrogen bonding. nih.govbeilstein-journals.orgnih.govrsc.orgmdpi.com The presence of the highly charged sulfonate group in Fmoc-L-cysteic acid adds a significant electrostatic component to these interactions, enabling the creation of complex and responsive supramolecular systems.

Enzymatic Self-Assembly of Fmoc-Functionalized Peptides

Enzymes can be used to trigger the self-assembly of peptide-based materials in a controlled manner. manchester.ac.uk One approach, known as enzyme-instructed self-assembly (EISA), uses enzymes to convert a soluble precursor into a self-assembling molecule. For instance, proteases like thermolysin, which typically hydrolyze peptide bonds, can be used in reverse to synthesize peptide bonds under specific conditions. manchester.ac.ukbohrium.com

This enzymatic synthesis can be applied to Fmoc-amino acids, including Fmoc-L-cysteic acid. The condensation of an Fmoc-amino acid with another amino acid or peptide fragment can lead to the formation of an amphiphilic molecule that subsequently self-assembles into a hydrogel or other nanostructure. nih.gov This process allows for the formation of self-assembled materials under biologically compatible conditions. nih.gov

Formation of Dynamic Peptide Libraries and Nanostructures

Fmoc-functionalized amino acids are versatile building blocks for creating a wide array of nanostructures, including nanofibers, nanotubes, and hydrogels. rsc.orgunipd.ithw.ac.ukresearchgate.netcapes.gov.brbiu.ac.il The specific morphology of the resulting structure is influenced by the amino acid side chain and the assembly conditions.

The incorporation of Fmoc-L-cysteic acid into these systems can be used to generate dynamic peptide libraries. For example, the enzymatic condensation of Fmoc-L-cysteic acid with another amino acid (e.g., phenylalanine) in the presence of charged polysaccharides can lead to the selective amplification of specific peptide nanostructures. nih.gov In the presence of a cationic polysaccharide like chitosan, the formation of nanosheets from the negatively charged Fmoc-cysteic acid-containing peptide is favored. Conversely, in the presence of an anionic polysaccharide, the formation of nanotubes from a peptide with an oppositely charged residue is amplified. nih.gov

Control of Co-assembly Processes through Electrostatic Interactions

Co-assembly, the process of assembling two or more different molecular components into a single, ordered structure, is a powerful strategy for creating functional materials with tunable properties. nih.govnih.govacs.orgtau.ac.il Electrostatic interactions are a key driving force in controlling these co-assembly processes.

The negatively charged sulfonate group of Fmoc-L-cysteic acid can be exploited to direct the co-assembly of peptides with oppositely charged partners. researchgate.net By mixing Fmoc-L-cysteic acid or peptides containing this residue with Fmoc-functionalized peptides bearing positively charged amino acids (like lysine or arginine), it is possible to create hybrid hydrogels and nanostructures stabilized by strong electrostatic interactions between the complementary charged groups. researchgate.net This approach allows for precise control over the morphology, stability, and mechanical properties of the resulting supramolecular materials. d-nb.info

Reactivity and Mechanistic Investigations of Fmoc L Cysteic Acid Disodium Salt

Amide Bond Formation Kinetics and Efficiency

The successful incorporation of any amino acid into a growing peptide chain during SPPS is critically dependent on the kinetics and efficiency of the amide bond formation. While specific quantitative kinetic data for the coupling of Fmoc-L-cysteic acid disodium (B8443419) salt is not extensively documented in publicly available literature, its widespread use as a building block in peptide synthesis suggests that its coupling efficiency is generally sufficient for practical applications. chemimpex.comchemimpex.com

Several factors can influence the efficiency of the coupling reaction. In solid-phase peptide synthesis, the growing peptide chain is anchored to a solid support, and aggregation of these chains can hinder the accessibility of the N-terminus for the incoming amino acid, leading to incomplete or slow reactions. peptide.com This is a general challenge in SPPS and is not specific to cysteic acid. The highly polar and ionic nature of the cysteic acid side chain might influence the solvation of the peptide-resin complex, which in turn could affect coupling efficiency.

To enhance coupling efficiency and reduce reaction times in SPPS, various techniques can be employed. One such method is the use of ultrasonic agitation, which has been demonstrated to significantly decrease the time required for both the coupling and the Fmoc-deprotection steps, while also improving the purity of the final peptide product. researchgate.net Although not specifically tested with Fmoc-L-cysteic acid, this method presents a promising approach to optimize its incorporation into peptides.

Table 1: Factors Potentially Influencing Amide Bond Formation with Fmoc-L-Cysteic Acid Disodium Salt

| Factor | Potential Influence on Coupling Efficiency | Mitigation Strategies |

| Peptide Aggregation | Can hinder access to the N-terminus of the growing peptide chain, reducing reaction rates and yields. peptide.com | Use of chaotropic salts, specialized resins (e.g., TentaGel), or backbone-protecting groups. peptide.com |

| Solvation | The high polarity of the sulfonate group may affect the swelling and solvation of the peptide-resin in standard SPPS solvents. | Optimization of solvent systems, potentially using more polar aprotic solvents. |

| Steric Hindrance | The bulky Fmoc protecting group and the side chain itself could sterically hinder the approach to the reaction center. | This is a general consideration for all Fmoc-amino acids. |

| Reaction Conditions | Coupling reagents, temperature, and reaction time all play a crucial role in the efficiency of amide bond formation. | Use of highly efficient coupling reagents (e.g., HCTU, HATU) and optimization of reaction parameters. The use of sonication can accelerate coupling. researchgate.net |

Chemical Transformations of the Sulfonate Group within Peptidic Contexts

The sulfonic acid group of cysteic acid is generally considered a stable post-translational modification and is relatively inert under standard peptide synthesis and cleavage conditions. nih.gov However, specific chemical transformations of the sulfonate group within a peptide context have been explored, offering pathways to further modify peptide structures.

One notable transformation is the synthesis of cysteic acid S-amides. In this reaction, the sulfonic acid moiety is converted to a sulfonamide. This has been demonstrated in the synthesis of novel kyotorphin (B1673678) and MIF-1 analogues, where cysteic acid-S-(aminoiminomethyl) amide was incorporated as a structural analogue of arginine. nih.gov This transformation opens up possibilities for creating peptides with altered charge distribution and potential changes in biological activity.

Another area of investigation involves the synthesis of various S-amides of cysteic acid by reacting fully protected D,L-cysteic acid S-chlorides with aliphatic amines. This method has been used to create structural sulfoanalogues of other amino acids like leucine, isoleucine, and norleucine. researchgate.net

While the sulfonate group of cysteic acid itself is stable, it's important to note that side reactions involving sulfo-groups can occur under specific conditions during peptide synthesis. For instance, O-sulfonation of serine and threonine residues has been observed as a side reaction during the trifluoroacetic acid (TFA)-mediated cleavage of Pmc or Mtr protecting groups from arginine residues in the absence of suitable scavengers. nih.gov This highlights the potential for unintended sulfonation reactions within a peptide, although it is not a direct transformation of a pre-existing cysteic acid residue.

Table 2: Investigated Chemical Transformations of the Cysteic Acid Sulfonate Group

| Transformation | Description | Potential Application | Reference |

| S-Amide Formation | Conversion of the sulfonic acid to a sulfonamide, for example, to create cysteic acid-S-(aminoiminomethyl) amide. | Creation of arginine analogues in peptides for structure-activity relationship studies. | nih.gov |

| Substituted S-Amide Synthesis | Reaction of cysteic acid S-chlorides with various amines to produce a range of substituted sulfonamides. | Generation of novel amino acid analogues with diverse side-chain functionalities. | researchgate.net |

Influence of the Sulfonic Acid Moiety on Overall Peptide Reactivity Profiles

This permanent negative charge can engage in intraionic interactions with positively charged residues within the peptide. For example, studies on the collision-activated decomposition of protonated peptides in mass spectrometry have shown evidence of an interaction between the cysteic acid and arginine side chains. nih.gov This interaction influences the fragmentation pattern of the peptide, promoting the formation of specific fragment ions. nih.gov Similar interactions have been noted with histidine residues. nih.gov

From a structural perspective, the sulfonate group can play a crucial role in defining the secondary structure of a peptide. The incorporation of cysteine sulfonic acid has been shown to promote the formation of α-helical structures, particularly when located near the N-terminus of a peptide. This is attributed to favorable interactions between the sulfonate group and the helix dipole, as well as the formation of side chain-main chain hydrogen bonds. nih.gov Analysis of protein structures in the Protein Data Bank (PDB) reveals a high propensity for cysteic acid residues to form local hydrogen bonds between the sulfonate and amide groups of the peptide backbone. nih.gov

The position of the cysteic acid residue within the peptide sequence can also impact its fragmentation behavior in mass spectrometry. Peptides with an N-terminal cysteic acid exhibit the formation of d-type fragment ions, which is a less common fragmentation pathway. nih.gov This highlights how the fixed negative charge of the N-terminal cysteic acid can direct the fragmentation process. nih.gov

Table 3: Influence of the Cysteic Acid Moiety on Peptide Properties

| Property | Observed Influence | Underlying Mechanism | Reference |

| Peptide Fragmentation (Mass Spectrometry) | Promotes formation of specific fragment ions (e.g., Y-series, d-type ions). | Intraionic interactions between the negatively charged sulfonate group and positively charged residues (e.g., arginine, histidine). nih.gov The fixed negative charge at the N-terminus can direct fragmentation pathways. nih.gov | nih.govnih.gov |

| Peptide Conformation | Promotes α-helix formation, especially near the N-terminus. | Favorable interactions with the helix dipole and formation of sulfonate-amide hydrogen bonds. nih.gov | nih.gov |

| Overall Reactivity | The permanent negative charge can influence interactions with other molecules and the local chemical environment. | The anionic and highly polar nature of the sulfonate group. | nih.gov |

Analytical and Characterization Methodologies for Cysteic Acid Containing Peptides

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the purification and analysis of cysteic acid-containing peptides. The choice of technique is primarily dictated by the physicochemical properties of the peptide, particularly its charge and hydrophobicity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent technique for assessing the purity of synthetic peptides, including those containing cysteic acid. pepdd.comamericanpeptidesociety.org This method separates peptides based on their hydrophobicity. pepdd.com Peptides are loaded onto a hydrophobic stationary phase (commonly C18 silica) and eluted with an increasing gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase. pepdd.comamericanpeptidesociety.org

Due to the highly polar nature of the cysteic acid residue, peptides containing this amino acid generally exhibit reduced retention times on RP-HPLC columns compared to their cysteine-containing counterparts. The purity of a peptide is determined by integrating the peak area of the main product relative to any impurity peaks detected, typically at a wavelength of 210-220 nm, which corresponds to the absorption of the peptide bond. pepdd.comcreative-proteomics.com For peptides containing aromatic residues like tryptophan or tyrosine, detection at 275 nm can also be employed. creative-proteomics.com

Key parameters for successful RP-HPLC analysis include the selection of an appropriate column and the optimization of the mobile phase gradient. creative-proteomics.com The high resolving power of RP-HPLC allows for the separation of closely related peptides, such as those differing by a single amino acid. hplc.eu

Ion-Exchange Chromatography for Charge-Based Separations

Ion-exchange chromatography (IEX) is a powerful technique for separating peptides based on their net charge. phenomenex.com This method is particularly useful for purifying cysteic acid-containing peptides, as the sulfonic acid group of cysteic acid imparts a strong negative charge. Cation-exchange chromatography (CIEX) is frequently used, where peptides with a net positive charge bind to a negatively charged stationary phase. phenomenex.combio-works.com

The separation is achieved by loading the peptide mixture onto the column at a low ionic strength and then eluting with a gradient of increasing salt concentration or a change in pH. phenomenex.com As the ionic strength of the mobile phase increases, the bound peptides are displaced and elute from the column based on the strength of their ionic interactions. phenomenex.com

IEX can effectively separate peptides with subtle charge differences, such as those arising from deamidation or acetylation, which may not be resolved by RP-HPLC alone. phenomenex.com In complex peptide mixtures, a two-dimensional chromatographic approach, combining IEX in the first dimension followed by RP-HPLC, can provide enhanced separation and is often employed in proteomics. phenomenex.com

Mass Spectrometric Characterization of Fmoc-L-Cysteic Acid Derivatives and Peptides

Mass spectrometry (MS) is an indispensable tool for the characterization of Fmoc-L-cysteic acid derivatives and the resulting peptides. It provides precise molecular weight information, confirming the identity of the synthesized peptide and the successful incorporation of the cysteic acid residue. biosynth.com

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC-MS) for peptide analysis. biosynth.com The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized peptides, allowing for the determination of their molecular weight. For Fmoc-L-cysteic acid itself, the expected molecular formula is C₁₈H₁₇NO₇S, with a corresponding molecular weight of approximately 391.4 g/mol . alfa-chemistry.comscbt.com The disodium (B8443419) salt form will have a different molecular weight.

High-resolution mass spectrometry (HR-MS) combined with tandem mass spectrometry (MS/MS) can be used for peptide sequencing. biosynth.com In an MS/MS experiment, a specific peptide ion is isolated and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides information about the amino acid sequence, allowing for unambiguous confirmation of the peptide's identity, including the position of the cysteic acid residue. biosynth.com

Spectroscopic Analysis of Conformational States (e.g., Circular Dichroism if applicable)

Circular dichroism (CD) spectroscopy is a valuable technique for investigating the secondary structure of peptides in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. nih.gov The resulting CD spectrum in the far-UV region (typically 190-250 nm) can provide information about the presence of secondary structural elements like α-helices, β-sheets, and random coils. nih.gov

Quantitative Determination of Cysteic Acid Content in Protein Hydrolysates

Accurate quantification of cysteic acid is crucial, especially in the context of protein analysis where it serves as a stable marker for cysteine and cystine content. nih.govthermofisher.com Cysteine and cystine are often destroyed during standard acid hydrolysis procedures used for amino acid analysis. thermofisher.comnih.gov Therefore, a common strategy is to oxidize these residues to the more stable cysteic acid prior to hydrolysis. thermofisher.comrice.edu

The process typically involves the oxidation of the protein with a strong oxidizing agent like performic acid, which quantitatively converts cysteine and cystine to cysteic acid. nih.govrice.edu Following oxidation, the protein is hydrolyzed into its constituent amino acids. rice.edu The resulting amino acid mixture is then analyzed, often by ion-exchange chromatography or RP-HPLC with pre-column derivatization, to quantify the amount of cysteic acid. thermofisher.comacs.org The amount of cysteic acid measured directly corresponds to the initial cysteine and cystine content of the protein.

An alternative method involves hydrolysis in the presence of sodium azide, which also results in the oxidation of cysteine to cysteic acid with high and reproducible yields. nih.gov This method is advantageous as it is faster and does not affect tyrosine residues, which can be modified by performic acid. nih.gov

Future Directions and Emerging Research Avenues

Expanding the Application of Fmoc-L-Cysteic Acid in Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, Fmoc-L-cysteic acid is emerging as a valuable tool, particularly in mass spectrometry (MS). The sulfonic acid group provides a permanent negative charge, which can significantly enhance the ionization and fragmentation of peptides in a mass spectrometer.

This "charge-tagging" strategy is being investigated to improve de novo peptide sequencing, where the amino acid sequence is determined without prior knowledge. acs.org The presence of a sulfonic acid group can direct fragmentation patterns in a predictable way, leading to clearer and more easily interpretable mass spectra. acs.orgnih.gov This is a significant advantage over native peptides, which can produce complex and ambiguous fragmentation patterns. nih.gov

Furthermore, the strong ionic nature of the sulfonate group can be exploited for the selective enrichment of peptides containing cysteic acid. nih.gov Researchers have developed methods using affinity capture with probes like polyarginine-coated nanodiamonds to isolate sulfopeptides from complex mixtures, even at very low concentrations. nih.gov This enrichment is crucial for studying oxidative post-translational modifications, where cysteine is oxidized to cysteic acid, a marker for oxidative stress. nih.gov By incorporating Fmoc-L-cysteic acid into synthetic peptide standards, researchers can develop more accurate and sensitive methods for quantifying these important biological modifications.

Innovations in Peptide Engineering Through Sulfonate Group Introduction

The introduction of a sulfonate group via Fmoc-L-cysteic acid allows for precise engineering of peptide properties. The permanent negative charge and bulky nature of the sulfonate can dramatically alter a peptide's solubility, conformation, and biological activity.

Research has shown that the presence of cysteic acid can influence the secondary structure of peptides. nih.gov For example, it can promote the formation of α-helices when placed near the N-terminus due to favorable interactions with the helix dipole. nih.gov This ability to control peptide folding is critical for designing peptides with specific functions, such as enzyme inhibitors or receptor ligands.

The sulfonate group can also be used to mimic post-translational modifications like tyrosine sulfation, which is crucial for many protein-protein interactions. qyaobio.comnih.gov By synthesizing peptide analogs with cysteic acid, researchers can create stable mimics of sulfated peptides to study their biological roles or to develop therapeutic agents with enhanced properties. qyaobio.com For instance, sulfated peptides derived from chemokine receptors show higher binding affinity than their non-sulfated counterparts, a property that can be mimicked using cysteic acid. qyaobio.com This approach opens the door to creating novel peptide-based drugs with improved efficacy and stability.

Development of Advanced Materials Based on Fmoc-L-Cysteic Acid Self-Assemblies

Fmoc-protected amino acids are well-known for their ability to self-assemble into ordered nanostructures, such as hydrogels, nanotubes, and nanofibers. The unique properties of Fmoc-L-cysteic acid, particularly its charged sulfonate group, are being explored for the development of novel biomaterials.

The self-assembly process is driven by a combination of π-π stacking of the Fmoc groups and hydrogen bonding between the amino acid components. The introduction of the charged sulfonate group adds electrostatic interactions to this process, which can be used to control the morphology and properties of the resulting nanomaterials. By adjusting factors like pH and ionic strength, researchers can tune the self-assembly of Fmoc-L-cysteic acid to create materials with specific characteristics.

These advanced materials have potential applications in various fields. For example, hydrogels formed from Fmoc-L-cysteic acid could be used for controlled drug delivery, where the release of a therapeutic agent is triggered by changes in the local environment. In tissue engineering, these materials could serve as scaffolds that mimic the extracellular matrix, promoting cell growth and differentiation. The inherent biocompatibility of amino acids makes these materials particularly attractive for biomedical applications. Future research will focus on fabricating and characterizing these novel materials and exploring their utility in cutting-edge technologies.

Q & A

Q. What are the optimal conditions for Fmoc deprotection when synthesizing peptides with Fmoc-L-cysteic acid disodium salt?

Methodological Answer: Fmoc deprotection in solid-phase peptide synthesis (SPPS) typically uses 20–30% piperidine in DMF (v/v) for 10–20 minutes. For this compound, which contains a sulfonic acid group, ensure the reaction is monitored via UV absorbance (301 nm) to confirm complete removal of the Fmoc group. Prolonged exposure to basic conditions (e.g., >30 minutes) may risk hydrolysis of acid-sensitive residues. Use inert atmospheres (N₂/Ar) to minimize oxidation of cysteine derivatives .

Q. How should this compound be stored to maintain stability?

Methodological Answer: Store lyophilized this compound at +4°C in a desiccator with silica gel to prevent moisture absorption. For long-term storage, aliquot the compound under argon and keep at -20°C. Avoid repeated freeze-thaw cycles, as sulfonic acid groups may degrade under thermal stress. Solutions in DMF or DMSO should be prepared fresh and used within 24 hours to prevent racemization .

Q. What analytical methods are recommended for purity assessment of this compound?

Methodological Answer:

- TLC: Use silica gel plates with a mobile phase of chloroform/methanol/acetic acid (85:10:5) and visualize under UV (254 nm). A single spot (Rf ~0.3) indicates purity ≥98% .

- HPLC: Employ a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Retention times should match reference standards, and peak area integration should show ≥99% purity .

Advanced Research Questions

Q. How can factorial design optimize peptide synthesis incorporating this compound?

Methodological Answer: A 3² factorial design can systematically evaluate variables such as coupling reagent concentration (e.g., HBTU or DIC) and temperature. For example:

Q. What strategies prevent contamination during LC-MS analysis of peptides with this compound?

Methodological Answer:

- Buffer Preparation: Use LC-MS grade ammonium acetate instead of ammonium bicarbonate to avoid adduct formation. Filter buffers through 0.22 µm nylon membranes to remove particulate contaminants .

- Column Conditioning: Pre-equilibrate C18 columns with 5% acetonitrile/0.1% formic acid for ≥30 minutes to eliminate residual silanol interactions.

- Data Acquisition: Employ high-resolution MS (HRMS) in negative ion mode to distinguish sulfonic acid adducts ([M-2H+Na]⁻) from background noise .

Q. How can aspartimide formation be minimized during SPPS with this compound?

Methodological Answer: Aspartimide formation at acidic residues is mitigated by:

- Coupling Strategy: Use Emoc (ethyl Fmoc) for orthogonal protection of cysteine sulfonic acid, reducing base-sensitive side reactions .

- Deprotection Modifiers: Add 0.1 M HOBt to piperidine/DMF to scavenge reactive intermediates.

- Temperature Control: Conduct couplings at 4°C to slow intramolecular cyclization. Post-synthesis, treat resins with 0.1% TFA/DCM to cleave any formed aspartimides .

Data Contradiction Analysis

Discrepancy in Solubility Reports

Some studies report this compound as soluble in aqueous buffers (pH 4–7), while others note precipitation at neutral pH. This arises from:

- Ionic Strength Effects: High salt concentrations (e.g., >100 mM NaCl) can reduce solubility via charge screening. Use low-ionic buffers (e.g., 10 mM sodium phosphate) for dissolution .

- Counterion Interference: Sodium ions in the disodium salt may form insoluble complexes with divalent cations (e.g., Ca²⁺). Chelate contaminants with 1 mM EDTA in preparation buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.